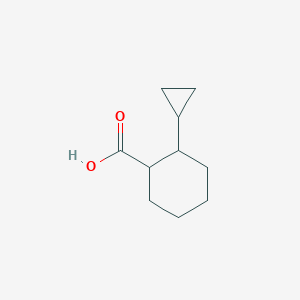

2-Cyclopropylcyclohexane-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h7-9H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHSRQGZABKQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512893-46-7 | |

| Record name | 2-cyclopropylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 2 Cyclopropylcyclohexane 1 Carboxylic Acid

Configurational Isomerism and Chiral Centers in 2-Cyclopropylcyclohexane-1-carboxylic acid

The carbon atoms at positions 1 and 2 of the cyclohexane (B81311) ring in this compound are both chiral centers, as each is bonded to four different groups. libretexts.org This presence of two distinct stereocenters leads to the possibility of multiple stereoisomers.

With two chiral centers, this compound can exist as a maximum of four stereoisomers (2^n, where n is the number of chiral centers). These stereoisomers can be classified into pairs of enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com For this compound, there will be two pairs of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com The relationship between any stereoisomer from one enantiomeric pair and any stereoisomer from the other pair is diastereomeric.

These isomers can also be categorized based on the relative orientation of the cyclopropyl (B3062369) and carboxylic acid groups as either cis or trans.

In the cis isomer , both substituents are on the same side of the cyclohexane ring. This configuration exists as a pair of enantiomers.

In the trans isomer , the substituents are on opposite sides of the ring. This configuration also exists as a separate pair of enantiomers.

The cis and trans isomers are diastereomers of each other. Each of these diastereomers is chiral and will have a non-superimposable mirror image, its enantiomer.

Table 1: Stereoisomers of this compound

| Isomer Type | Relationship | Number of Stereoisomers |

| Cis Isomer | Enantiomeric Pair | 2 |

| Trans Isomer | Enantiomeric Pair | 2 |

| Total | 4 |

Determining the absolute configuration (R or S) of each chiral center is essential for unequivocally distinguishing between the different stereoisomers. Several methodologies can be employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of its chiral centers, provided that a suitable single crystal can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, often in conjunction with chiral derivatizing agents, can be used to assign the absolute configuration of chiral carboxylic acids. researchgate.net By forming diastereomeric derivatives, the different spatial arrangements of the substituents can be distinguished based on their distinct NMR spectral properties.

Chiral Chromatography: This technique can be used to separate enantiomers, and by comparing the elution order with known standards or by using a detector that is sensitive to chirality (e.g., a circular dichroism detector), the absolute configuration can be inferred.

Vibrational Circular Dichroism (VCD) and Molecular Rotational Resonance (MRR) Spectroscopy: These chiroptical spectroscopic methods can determine the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations. uantwerpen.be

Conformational Analysis of the Cyclohexane Ring in this compound

The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angle and torsional strain. pressbooks.pubmasterorganicchemistry.com The presence of substituents on the ring significantly influences the stability of the possible chair conformations.

The cyclohexane ring is conformationally flexible and can undergo a process called "ring flipping" or "chair inversion," where one chair conformation converts into another. libretexts.org During this process, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com For a substituted cyclohexane like this compound, the two chair conformations resulting from a ring flip are generally not of equal energy. The equilibrium will favor the conformation that minimizes steric interactions.

In a chair conformation, substituents can occupy two types of positions:

Axial (a): Bonds that are parallel to the principal axis of the ring. pressbooks.pub

Equatorial (e): Bonds that point out from the "equator" of the ring. pressbooks.pub

Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions. maricopa.eduaskthenerd.com The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value." A larger A-value indicates a stronger preference for the equatorial position.

For this compound, both the cyclopropyl and carboxylic acid groups will have a preference for the equatorial position. The relative stability of the different chair conformations of the cis and trans isomers will depend on the balance of these preferences.

Table 2: General Positional Preferences of Substituents on a Cyclohexane Ring

| Position | Relative Stability | Key Steric Interactions |

| Equatorial | More Stable | Generally lower steric strain |

| Axial | Less Stable | 1,3-Diaxial interactions |

The cyclopropyl group is a unique substituent. While it is a small ring, its rigid structure and electronic properties can influence the conformational equilibrium of the cyclohexane ring. Research has shown that in some cases, the presence of a cyclopropyl group can surprisingly cause adjacent bulky substituents to favor an axial conformation, a phenomenon known as the "cyclopropyl effect." chemistryworld.com This effect is attributed to a combination of steric and electronic factors that can alter the typical energetic penalties associated with axial substitution. Therefore, a detailed computational and experimental analysis would be necessary to definitively determine the most stable conformations of the various stereoisomers of this compound.

Steric and Torsional Strain Analysis

The stereochemistry of this compound is fundamentally dictated by the conformational preferences of the cyclohexane ring and the steric and electronic nature of its substituents. The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of substituents on adjacent carbons. nih.govquora.com The introduction of a cyclopropyl group at the C-2 position and a carboxylic acid group at the C-1 position leads to a complex interplay of steric and torsional strains that determine the relative stability of the possible stereoisomers.

In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric repulsion with other axial substituents, a phenomenon known as 1,3-diaxial interaction. numberanalytics.comlibretexts.orgmasterorganicchemistry.comquimicaorganica.org The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org For a methyl group, this value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position. masterorganicchemistry.comwikipedia.org

The cyclopropyl group, while small, exerts a notable influence on the conformational equilibrium. Due to its unique electronic structure, often described by the Walsh model, the cyclopropyl group can participate in hyperconjugation. wikipedia.org More significantly, recent studies have highlighted a "cyclopropyl effect," where the presence of a spiro-cyclopropane ring can surprisingly favor an axial conformation for an adjacent substituent. chemistryworld.com This is attributed to altered steric interactions and torsional strain within the cyclohexane ring. While this compound does not have a spiro-cyclopropane, the steric demands of the cyclopropyl group are crucial. The A-value for a cyclopropyl group is a key parameter in this analysis, although not as commonly cited as for simpler alkyl groups.

The carboxylic acid group also has a conformational preference. Its A-value is generally smaller than that of a methyl group, but it still favors the equatorial position to avoid 1,3-diaxial interactions.

The relative stability of the different diastereomers of this compound (cis and trans) and their respective enantiomers depends on the interplay of these steric factors. In the cis isomer, one substituent must be axial while the other is equatorial in a chair conformation. In the trans isomer, both substituents can be in equatorial positions (diaxial is also possible but generally much less stable). Consequently, the trans isomer, with both the cyclopropyl and carboxylic acid groups in equatorial positions, is expected to be the most stable.

Torsional strain in the molecule arises from eclipsed or gauche interactions between substituents on adjacent carbons. In the chair conformation of cyclohexane, all C-C bonds are staggered, minimizing torsional strain. quora.com However, the presence of substituents introduces gauche interactions. For instance, an axial substituent will have a gauche interaction with the adjacent ring carbons. masterorganicchemistry.comstackexchange.com In the case of this compound, the relative orientation of the cyclopropyl and carboxylic acid groups in the various stereoisomers will lead to different torsional strain energies, further influencing their relative stabilities.

Table 1: Estimated Conformational Energies of this compound Isomers

| Isomer | Substituent Positions | Key Steric Interactions | Estimated Relative Energy |

|---|---|---|---|

| trans-(1R,2R) | 1-COOH (eq), 2-Cyclopropyl (eq) | Gauche interaction between equatorial COOH and cyclopropyl groups. | Lowest |

| cis-(1R,2S) | 1-COOH (ax), 2-Cyclopropyl (eq) | 1,3-diaxial interactions of COOH with axial hydrogens. | Higher |

| cis-(1R,2S) | 1-COOH (eq), 2-Cyclopropyl (ax) | 1,3-diaxial interactions of cyclopropyl with axial hydrogens. | Highest |

Chiral Resolution Techniques for this compound Racemates

As this compound possesses two chiral centers, it can exist as a mixture of enantiomers and diastereomers. The separation of these stereoisomers is crucial for many applications. Chiral resolution refers to the process of separating a racemic mixture into its constituent enantiomers. youtube.com

One of the most established methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. chemistryworld.comnih.govlibretexts.orglibretexts.org This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. nih.govlibretexts.orglibretexts.org

(R/S)-Acid + (R)-Base → (R)-Acid-(R)-Base + (S)-Acid-(R)-Base

These diastereomeric salts can then be separated by fractional crystallization, a process that relies on their differential solubility in a given solvent. mdpi.com By carefully controlling conditions such as temperature and solvent composition, one diastereomer can be selectively precipitated from the solution, while the other remains dissolved. mdpi.com After separation, the chiral auxiliary (the base) is removed by acidification to yield the enantiomerically pure carboxylic acid.

Commonly used chiral bases for the resolution of carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. chemistryworld.comnih.gov The choice of resolving agent and solvent system is critical for successful separation and is often determined empirically.

Table 2: Potential Chiral Resolving Agents for this compound

| Chiral Base | Class | Potential Advantages |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Synthetic Amine | Readily available, often forms crystalline salts. |

| (S)-(-)-Brucine | Alkaloid | High resolving power for a wide range of acids. |

| (1R,2S)-(-)-Ephedrine | Amino Alcohol | Can provide multiple interaction points for chiral recognition. |

| Quinine | Alkaloid | Often effective for resolving cyclic carboxylic acids. |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), are powerful tools for the analytical and preparative separation of enantiomers. rsc.orgnih.govscas.co.jpresearchgate.netresearchgate.netsigmaaldrich.com In this method, the racemic mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.

A wide variety of CSPs are commercially available, broadly classified based on their chiral selector. For the separation of carboxylic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. rsc.orgresearchgate.netresearchgate.net These phases can offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition.

The choice of mobile phase is also crucial for achieving good separation. In normal-phase HPLC, a nonpolar solvent like hexane (B92381) mixed with a polar modifier such as ethanol (B145695) or isopropanol (B130326) is typically used. In reversed-phase HPLC, an aqueous buffered mobile phase with an organic modifier like acetonitrile (B52724) or methanol (B129727) is employed. The separation efficiency can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Gas chromatography (GC) can also be used for enantioseparation, often requiring derivatization of the carboxylic acid to a more volatile ester or amide, which is then separated on a chiral capillary column.

Table 3: Exemplary Chiral HPLC Conditions for Carboxylic Acid Resolution

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. youtube.com

Chemical Kinetic Resolution: This can be achieved by using a chiral catalyst to promote a reaction, such as esterification or amidation, that proceeds at different rates for the two enantiomers of the carboxylic acid. The success of this method depends on a high selectivity factor (k_fast / k_slow).

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective and stereoselective catalysts for the resolution of a wide range of compounds, including carboxylic acids and their esters. nih.govnih.govrsc.orgnih.govresearchgate.netrsc.orgresearchgate.netwhiterose.ac.uknih.gov Lipases can catalyze the enantioselective esterification of a racemic carboxylic acid with an alcohol in a non-aqueous solvent, or the enantioselective hydrolysis of a racemic ester in an aqueous medium.

For example, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a versatile and robust enzyme frequently used for the resolution of carboxylic acids. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net In a typical resolution of racemic this compound, CALB could be used to selectively esterify one enantiomer with an alcohol like butanol, leaving the other enantiomer as the unreacted acid. The resulting ester and unreacted acid can then be separated by conventional methods.

The efficiency and enantioselectivity of enzymatic resolutions can be influenced by several factors, including the choice of enzyme, solvent, acyl donor (in esterification), temperature, and water activity.

Table 4: Potential Lipases for Kinetic Resolution of this compound

| Enzyme | Source Organism | Common Application |

|---|---|---|

| Lipase B (CALB) | Candida antarctica | Esterification/hydrolysis of a broad range of substrates. |

| Lipase PS | Pseudomonas cepacia | Resolution of various carboxylic acids and alcohols. |

| Lipase from Aspergillus niger | Aspergillus niger | Used in the resolution of phenoxypropanoic acids. nih.gov |

| Lipase from Candida rugosa | Candida rugosa | Effective for a variety of ester hydrolyses. |

Reactivity and Chemical Transformations of 2 Cyclopropylcyclohexane 1 Carboxylic Acid Derivatives

Reactions at the Carboxylic Acid Function

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, primarily through nucleophilic acyl substitution. masterorganicchemistry.compressbooks.pubopenstax.org

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.comopenstax.org The reactivity of these derivatives towards nucleophiles generally follows the order: acyl chlorides > anhydrides > esters ≈ carboxylic acids > amides. libretexts.orgmsu.eduyoutube.com This trend is influenced by the nature of the leaving group, with weaker bases being better leaving groups. libretexts.org

Esterification: 2-Cyclopropylcyclohexane-1-carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.commasterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.com

Amidation: The direct reaction of this compound with an amine is generally difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orgjackwestin.com However, amides can be formed by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgmdpi.com

Acid Chloride Formation: The hydroxyl group of this compound can be replaced by a chlorine atom to form the corresponding acyl chloride. This is a crucial transformation as acyl chlorides are highly reactive intermediates that can be readily converted into other carboxylic acid derivatives. youtube.comwikipedia.org Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride. libretexts.orglibretexts.orgchemguide.co.uk The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide and hydrogen chloride, are gases. chemguide.co.ukkhanacademy.org

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. msu.edunih.govlibretexts.org The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org The aldehyde intermediate is more reactive than the starting carboxylic acid and is therefore difficult to isolate. libretexts.org However, specialized reagents can be employed to achieve the partial reduction to an aldehyde. msu.edu

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Milder, specialized reagents | Aldehyde |

This compound can be converted into an acid anhydride. Anhydrides are reactive acylating agents and can be prepared by reacting the carboxylic acid with a more reactive derivative, such as an acid chloride, in the presence of a base. jackwestin.comlibretexts.org Symmetrical anhydrides can also be formed through the dehydration of two equivalents of the carboxylic acid, often using a dehydrating agent. nih.gov

The carboxylic acid can also be converted to other reactive intermediates. For instance, in biological systems, carboxylic acids are often activated by conversion to acyl phosphates, which are highly reactive acyl transfer agents. libretexts.org

| Reactive Intermediate | Method of Formation |

| Acid Anhydride | Reaction with an acid chloride and base; Dehydration |

| Acyl Phosphate | Phosphorylation with ATP (in biological systems) |

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered ring that possesses significant ring strain. This inherent strain influences its reactivity, making it susceptible to reactions that are not observed in larger cycloalkanes.

While the cyclopropyl ring is generally less reactive than a double bond, it can undergo functionalization under certain conditions. Methods for the C-H functionalization of cycloalkanes have been developed, which could potentially be applied to the cyclopropyl moiety of this compound derivatives. researchgate.net Radical-mediated processes can also be used to introduce functional groups onto a cyclopropane (B1198618) ring, although the generation and subsequent reactions of cyclopropyl radicals can be challenging. nih.govsemanticscholar.org

The most characteristic reaction of the cyclopropyl group is its propensity to undergo ring-opening reactions, which relieve the inherent ring strain. arkat-usa.org These reactions can be initiated by various means, including thermally, photochemically, or with catalysts. arkat-usa.org The mechanism of ring-opening can proceed through ionic, diradical, or concerted pathways, depending on the reaction conditions and the substituents on the ring. arkat-usa.org

For cyclopropanes bearing adjacent π-systems, such as a carbonyl group, ring-opening can be particularly facile. arkat-usa.org In the context of this compound derivatives, the presence of the carbonyl group can facilitate the cleavage of the cyclopropane ring. For example, thermal decarboxylation of some α-(carbonyl)cyclopropane carboxylic acids leads to ring-opened products. arkat-usa.org The ring-opening of cyclopropyl radicals to form allyl radicals is also a known process. researchgate.net Electrophilic ring-opening of cyclopropanes can occur, with the regioselectivity of the cleavage being influenced by the electronic nature of the substituents. nih.gov

Substituted vinylcyclopropanes can undergo different types of ring-opening reactions depending on whether they are treated with Brønsted or Lewis acids, leading to different cyclic products. digitellinc.com Oxidative radical ring-opening/cyclization cascades of cyclopropane derivatives have also been reported, providing access to more complex molecular architectures. beilstein-journals.org

Limited Research Available on the Specific Reactivity of the this compound Cyclohexane (B81311) Ring

The inherent complexity of this molecule, featuring both a cyclopropyl and a carboxylic acid substituent on a cyclohexane frame, presents a unique chemical landscape. The electronic and steric influences of these groups are expected to play a crucial role in directing the reactivity of the cyclohexane ring. However, without dedicated research, any detailed discussion on these transformations would be speculative.

Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline focusing solely on the reactivity of the cyclohexane ring in this compound derivatives at this time. Further experimental investigation is required to elucidate the specific chemical behaviors outlined in the user's request.

Computational and Spectroscopic Analysis in 2 Cyclopropylcyclohexane 1 Carboxylic Acid Research

Molecular Modeling and Quantum Chemical Calculations

Computational chemistry serves as a powerful tool to explore the properties of 2-Cyclopropylcyclohexane-1-carboxylic acid at the atomic level. Through molecular modeling and quantum chemical calculations, researchers can predict molecular behavior and characteristics before undertaking complex experimental synthesis and analysis.

Conformational Energy Landscapes and Relative Stabilities

The presence of a cyclohexane (B81311) ring and two substituents at the C1 and C2 positions means that this compound can exist as multiple stereoisomers (cis and trans) and, for each, a variety of conformations. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. slideshare.net

In any substituted cyclohexane, substituents can occupy either axial or equatorial positions. Due to steric hindrance, substituents generally prefer the more stable equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.orgucalgary.ca For this compound, both the cyclopropyl (B3062369) and carboxylic acid groups are bulky. Therefore, the most stable conformation for the trans-isomer would be the di-equatorial (e,e) form. For the cis-isomer, one group must be axial while the other is equatorial (a,e or e,a); these two conformations are in equilibrium.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these different conformations. By mapping these energies, a conformational energy landscape can be constructed, identifying the most stable (lowest energy) arrangements. The energy difference between conformers dictates their relative populations at equilibrium. libretexts.org For monosubstituted cyclohexanes, the preference for the equatorial position can result in a stability difference of several kcal/mol, leading to a population distribution where the equatorial conformer is present in over 95% abundance. masterorganicchemistry.com A similar, more complex analysis applies to disubstituted rings.

Table 1: Predicted Relative Stabilities of this compound Conformers

| Isomer | Substituent Positions (Carboxyl, Cyclopropyl) | Key Steric Interactions | Predicted Relative Stability |

|---|---|---|---|

| trans | diequatorial (e,e) | Gauche interaction between substituents | Most Stable |

| trans | diaxial (a,a) | Multiple 1,3-diaxial interactions | Least Stable |

| cis | axial, equatorial (a,e) | 1,3-diaxial interactions (carboxyl) | Intermediate |

Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions. For this compound, reactions such as esterification, amide bond formation, or decarbonylative cross-coupling can be modeled. nih.gov

Using methods like DFT, researchers can map the entire reaction coordinate from reactants to products. ccspublishing.org.cn This process involves locating the transition state—the highest energy point along the reaction pathway—and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting the reaction rate. This analysis can reveal, for instance, whether a reaction proceeds through a concerted mechanism or involves multiple steps with intermediates. acs.org

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Computational modeling is highly effective in predicting the outcomes of reactions where multiple products are possible. By calculating the activation energies for all potential reaction pathways, chemists can determine which pathway is energetically favored. researchgate.net This allows for the prediction of both regioselectivity (which part of a molecule reacts) and stereoselectivity (which stereoisomer is formed). For a molecule like this compound, this could be used to predict the facial selectivity of an addition to the carboxylic acid's carbonyl group or the outcome of a reaction on the cyclohexane ring, which could be influenced by the steric hindrance of the existing substituents.

Molecular Docking for Mechanistic Insight into Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). docking.orgresearchgate.netmdpi.com This method is fundamental in structure-based drug design. Carboxylic acid-containing molecules are known to interact with a variety of enzymes.

In a hypothetical docking study, this compound could be docked into the active site of a target protein. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a function that estimates the binding affinity. nih.gov The results can provide valuable mechanistic insights, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. mdpi.com

Table 2: Potential Intermolecular Interactions Analyzed in a Molecular Docking Study

| Interaction Type | Potential Groups Involved (on Ligand) | Potential Amino Acid Residues (on Receptor) |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (-COOH) | Arginine, Serine, Tyrosine, Histidine |

| Hydrophobic | Cyclohexane and cyclopropyl rings | Leucine, Valine, Isoleucine, Phenylalanine |

| Van der Waals | Entire molecule | All proximal residues |

Advanced Spectroscopic Characterization Techniques

While computational methods provide theoretical predictions, spectroscopic techniques offer experimental data to confirm structures and elucidate molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom. uobasrah.edu.iq

For this compound, key features in the ¹H NMR spectrum would include:

Carboxylic Acid Proton: A characteristic, often broad, singlet signal far downfield, typically in the 10-13 ppm range. princeton.edupressbooks.pub

Cyclohexane Protons: A complex series of multiplets in the 1.2-2.5 ppm range. The exact chemical shifts and coupling constants of these protons are highly dependent on their stereochemical environment (axial vs. equatorial) and their position relative to the substituents.

Cyclopropyl Protons: Signals in the upfield region, typically between 0.2 and 1.0 ppm, which is a distinctive feature of the strained cyclopropyl ring. dtic.milresearchgate.net

The ¹³C NMR spectrum would show:

Carbonyl Carbon: A signal in the downfield region, around 175-185 ppm for a saturated carboxylic acid. pressbooks.pub

Cyclohexane Carbons: Signals typically between 25-45 ppm. The carbon attached to the carboxyl group (C1) would be shifted further downfield. bmrb.io

Cyclopropyl Carbons: Signals in the upfield region, often below 20 ppm, with the methine carbon being further downfield than the methylene (B1212753) carbons. docbrown.info

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Quantum Coherence) are essential for unambiguously assigning these signals and piecing together the molecule's connectivity. digitellinc.com Furthermore, the magnitude of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations can be used to determine the relative stereochemistry of the substituents and confirm the chair conformation of the cyclohexane ring. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | 10.0 - 13.0 | - |

| Carboxylic Acid | -C OOH | - | 175 - 185 |

| Cyclohexane | -C H-COOH (C1) | ~2.3 - 2.6 | ~43 - 48 |

| Cyclohexane | -C H-Cyclopropyl (C2) | ~1.5 - 2.0 | ~35 - 40 |

| Cyclohexane | Other -C H₂- | ~1.2 - 1.9 | ~25 - 35 |

| Cyclopropyl | Ring -C H- | ~0.5 - 1.0 | ~10 - 20 |

Note: Predicted values are estimates based on typical chemical shifts for these functional groups and may vary depending on the specific stereoisomer and solvent.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

A detailed analysis of the mass spectrum for this compound, including its molecular ion peak and specific fragmentation patterns, cannot be provided as no published mass spectra for this compound are available.

Generally, for a carboxylic acid with this structure, one would expect to observe a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da). Other fragmentations could involve the cleavage of the cyclopropyl or cyclohexane rings. Without experimental data, a specific fragmentation table cannot be constructed.

Table 5.2.2: Hypothetical Mass Spectrometry Fragmentation Data for this compound (Note: This table is a general representation and not based on experimental data for the specific compound.)

| m/z Value | Proposed Fragment Ion | Structural Representation |

|---|---|---|

| [M]+ | Molecular Ion | [C₁₀H₁₆O₂]+ |

| [M-17]+ | Loss of -OH | [C₁₀H₁₅O]+ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific infrared absorption data for this compound is not available in the reviewed literature. Therefore, a detailed vibrational analysis and a corresponding data table cannot be accurately generated.

For a saturated carboxylic acid, the IR spectrum is typically characterized by several key absorptions. A very broad peak for the O-H stretch of the carboxylic acid dimer is expected from approximately 2500 to 3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would typically appear around 1700-1725 cm⁻¹. C-H stretching from the cyclohexane and cyclopropyl groups would be observed just below 3000 cm⁻¹, and C-O stretching would be present in the 1210-1320 cm⁻¹ region.

Table 5.2.3: Expected Infrared Spectroscopy Bands for this compound (Note: This table is based on general values for functional groups and not on experimental data for the specific compound.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch | Alkane (Cyclohexane/Cyclopropyl) | 2850-2960 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Medium |

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic studies for this compound were found. As a result, information regarding its solid-state structure, including unit cell dimensions, bond lengths, bond angles, and crystal packing, is not available.

To perform X-ray crystallography, a suitable single crystal of the compound is required. The analysis would reveal the precise three-dimensional arrangement of the atoms in the crystal lattice. For carboxylic acids, this technique often shows the formation of hydrogen-bonded dimers in the solid state. Without experimental data, a table of crystallographic parameters cannot be provided.

Table 5.2.4: Crystallographic Data for this compound (Note: Data not available.)

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

Strategic Applications in Complex Organic Synthesis

2-Cyclopropylcyclohexane-1-carboxylic acid as a Versatile Building Block

The structural amalgamation of a cyclohexane (B81311) ring, a cyclopropyl (B3062369) group, and a carboxylic acid function endows this compound with a distinct set of properties that can be strategically exploited in the synthesis of complex molecules. Carboxylic acids are fundamental building blocks in organic synthesis, serving as precursors for a vast array of chemical transformations. enamine.net The presence of the rigid cyclopropyl and cyclohexyl scaffolds introduces conformational constraints and stereochemical information that can be relayed throughout a synthetic sequence.

While specific examples of the total synthesis of complex natural products originating from this compound are not yet prevalent in the literature, its potential as a precursor is significant. The cyclopropyl group, for instance, is a feature in numerous bioactive natural products and can participate in unique chemical transformations, such as ring-opening reactions catalyzed by transition metals. nih.gov This reactivity allows for the introduction of further complexity and the construction of intricate carbon skeletons.

The carboxylic acid functionality can be readily converted into other functional groups, such as amides, esters, alcohols, and ketones, providing multiple avenues for synthetic elaboration. enamine.net Furthermore, the stereocenters inherent in the molecule, particularly if it is resolved into its constituent enantiomers, can serve as a chiral pool starting material, guiding the stereochemical outcome of subsequent reactions. The asymmetric synthesis of related substituted cyclohexane carboxylic acids has been achieved through methods like heterogeneous catalysis, highlighting the feasibility of accessing enantiopure starting materials of this class. nih.gov

A powerful strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary to control the stereochemistry of a reaction. wikipedia.org Chiral auxiliaries are stereogenic groups that are covalently attached to a substrate, direct a diastereoselective transformation, and are subsequently removed. wikipedia.org Given its chiral nature, this compound is a prime candidate for derivatization into a novel chiral auxiliary.

The general approach involves converting the carboxylic acid into an amide with a suitable achiral amine, such as an oxazolidinone. williams.edu The resulting chiral auxiliary-appended substrate can then undergo diastereoselective reactions, for instance, alkylation at the α-position to the carbonyl group. The sterically demanding cyclopropyl and cyclohexyl groups would be expected to effectively shield one face of the enolate, leading to high levels of stereocontrol. After the desired transformation, the auxiliary can be cleaved, yielding the enantiomerically enriched product and recovering the chiral auxiliary for reuse. williams.edu The development of new chiral auxiliaries is a continuous endeavor in organic synthesis, and the unique structural features of this compound could offer advantages in specific applications. rsc.orgyoutube.com

Exploration of Bioisosteric Replacements for the Carboxylic Acid Moiety in a Synthetic Context

The carboxylic acid group, while a versatile synthetic handle, can sometimes impart undesirable physicochemical properties to a molecule, such as poor membrane permeability or metabolic instability, which are more of a concern in medicinal chemistry but can also influence synthetic routes and purification. nih.govnih.gov The concept of bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a well-established strategy to modulate these characteristics. nih.govresearchgate.net

The rational design of carboxylic acid surrogates involves identifying functional groups that mimic the size, shape, and electronic properties of the carboxyl group. drughunter.com A variety of bioisosteres for carboxylic acids have been developed, each with its own unique set of properties. acs.org These replacements can be broadly categorized as acidic or non-acidic isosteres.

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Acidity (pKa) | Key Features |

|---|---|---|

| Tetrazole | ~4.5 - 4.9 | Similar acidity to carboxylic acids, metabolically stable. drughunter.com |

| Acylsulfonamide | ~4 - 5 | Similar acidity, can form multiple hydrogen bonds. nih.govdrughunter.com |

| Hydroxamic Acid | ~8 - 9 | Weaker acid, can act as a metal chelator. acs.org |

The choice of a suitable bioisostere is highly context-dependent and is guided by the desired properties of the target molecule and the reaction conditions of the synthetic pathway. morressier.com The replacement of the carboxylic acid in this compound with one of these surrogates would create a new building block with altered reactivity and physical properties.

Replacing the carboxylic acid moiety in this compound would have a profound impact on its utility in synthesis. For example, converting the carboxylic acid to a tetrazole would maintain a similar acidity but introduce a heterocycle, which could offer new avenues for functionalization. An acylsulfonamide could provide different coordination properties, potentially influencing the outcome of metal-catalyzed reactions.

From the perspective of chemical space exploration, the generation of a library of this compound analogues with different carboxylic acid bioisosteres would provide a diverse set of building blocks for the synthesis of novel compounds. acs.org This strategy allows for the fine-tuning of molecular properties, which can be crucial for optimizing reaction yields, facilitating purification, or altering the physical state of synthetic intermediates. acs.orgtandfonline.com While the primary driver for bioisosteric replacement is often rooted in medicinal chemistry to improve pharmacological properties, the synthetic implications are equally significant, offering chemists a broader palette of starting materials to tackle complex synthetic challenges. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies for 2-Cyclopropylcyclohexane-1-carboxylic acid Analogues

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern organic chemistry. For analogues of this compound, future research will likely focus on several key areas of sustainable synthesis. One promising approach is the use of chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical synthesis. nih.govacs.orgrochester.edu Engineered enzymes, such as heme proteins, have shown remarkable efficiency in catalyzing stereoselective cyclopropanation reactions. nih.govresearchgate.net This methodology could be adapted to introduce the cyclopropyl (B3062369) group onto a cyclohexane (B81311) precursor in a highly controlled and sustainable manner, reducing the need for traditional, often hazardous, reagents.

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of new synthetic pathways. For instance, cascade reactions, where multiple bond-forming events occur in a single pot, can significantly reduce waste and improve efficiency. nih.gov The synthesis of functionalized cyclohexanes from simple, readily available starting materials through such cascade processes is an active area of research. nih.gov Additionally, the use of flow chemistry offers a more reproducible, scalable, and safer alternative to traditional batch synthesis, making it an attractive platform for the continuous production of this compound analogues. researchgate.net

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. nih.govacs.orgrochester.edu | Engineered heme proteins for cyclopropanation, biocatalytic desymmetrization of cyclohexane precursors. nih.govresearchgate.net |

| Cascade Reactions | Increased efficiency, reduced number of purification steps, atom economy. nih.gov | Organocatalyzed Michael-addition-initiated cyclizations, vinyl alkenylation-initiated [4+2] cycloadditions. nih.govnih.gov |

| Flow Chemistry | Improved safety, scalability, reproducibility, and efficiency. researchgate.net | Continuous cyclopropanation, automated synthesis of analogues. |

| Use of Renewable Feedstocks | Reduced environmental impact, sustainability. rsc.org | Synthesis from sugar-derived carboxylic acids. rsc.org |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The presence of multiple stereocenters in this compound necessitates the use of advanced catalytic systems to achieve high levels of stereocontrol. Future research will undoubtedly focus on the discovery and application of novel catalysts that can selectively generate the desired diastereomers and enantiomers.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. nih.gov Chiral amines, squaramides, and phosphoric acids can be employed to catalyze a variety of transformations, including Michael additions and cycloadditions, with high enantioselectivity. nih.govresearchgate.net These catalysts could be instrumental in setting the stereochemistry of the cyclohexane ring prior to or during the introduction of the cyclopropyl group. For instance, a one-pot sequential organocatalytic approach could be envisioned to construct the functionalized cyclohexane core with multiple contiguous stereocenters. nih.gov

In addition to organocatalysts, transition metal catalysis will continue to play a vital role. Chiral rhodium and ruthenium complexes have been successfully used in the asymmetric hydrogenation of aromatic precursors to yield stereodefined cyclohexane carboxylic acids. nih.gov The development of catalysts that can tolerate the cyclopropyl moiety and direct the stereochemical outcome of subsequent transformations will be a key area of investigation. Furthermore, chiral N,N'-dioxide-scandium(III) complexes have shown promise in catalyzing asymmetric ring-opening reactions of cyclopropyl ketones, a transformation that could be adapted for the functionalization of the this compound scaffold. nih.govresearchgate.net

| Catalytic System | Type of Transformation | Potential Application for this compound |

| Chiral Organocatalysts (e.g., amino-squaramides) | Asymmetric Michael additions, cycloadditions. nih.govresearchgate.net | Stereoselective construction of the functionalized cyclohexane ring. |

| Transition Metal Complexes (e.g., Rh, Ru) | Asymmetric hydrogenation, cross-coupling reactions. nih.govresearchgate.net | Enantioselective synthesis of the cyclohexane core and subsequent functionalization. |

| Chiral Lewis Acids (e.g., N,N'-dioxide-Sc(III)) | Asymmetric ring-opening of cyclopropanes. nih.govresearchgate.net | Stereoselective introduction of functional groups via ring-opening of a cyclopropyl ketone precursor. |

| Biocatalysts (e.g., engineered enzymes) | Stereoselective cyclopropanation, hydroxylation. nih.govresearchgate.net | Enantio- and diastereoselective formation of the cyclopropane (B1198618) ring. |

Integration of Advanced Computational Chemistry in Reaction Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern synthetic planning, enabling the prediction of reaction outcomes and the rational design of catalysts. For a molecule with the complexity of this compound, computational methods can provide invaluable insights into reaction mechanisms and stereoselectivity.

Density Functional Theory (DFT) calculations can be used to model the transition states of key reaction steps, such as cyclopropanation or catalytic hydrogenation. nih.govmdpi.com By comparing the energies of different transition state structures, researchers can predict which diastereomer is likely to be favored under a given set of conditions. nih.govdoi.org This predictive power can significantly reduce the amount of empirical screening required to identify optimal reaction conditions. For example, DFT studies have been employed to understand the origin of diastereoselectivity in the cyclopropanation of styrene (B11656) derivatives, highlighting the importance of steric and electronic effects. nih.gov Similar studies could be applied to the cyclopropanation of a cyclohexene (B86901) precursor to form the this compound scaffold.

Furthermore, computational modeling can aid in the design of novel catalysts. By understanding the interactions between the substrate and the catalyst at the molecular level, it is possible to design catalysts with enhanced activity and selectivity. This in silico approach can accelerate the discovery of new catalytic systems for the stereoselective synthesis of this compound and its analogues. For instance, computational models can help in the design of chiral ligands for transition metal catalysts or in the engineering of enzyme active sites for improved biocatalytic performance. researchgate.net

Diversification of the this compound Scaffold for New Chemical Transformations

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of novel chemical entities. The unique combination of the cyclopropyl and cyclohexane rings imparts specific steric and electronic properties that can be exploited in further chemical transformations. scientificupdate.comresearchgate.net

The carboxylic acid moiety is a particularly useful functional handle for diversification. It can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing access to a diverse library of compounds. nih.gov These derivatives can then be screened for a range of biological activities, as the cyclopropyl group is a known pharmacophore present in numerous approved drugs. scientificupdate.comresearchgate.net

Moreover, the cyclohexane ring can be further functionalized through various C-H activation and oxidation reactions. researchgate.netresearchgate.net The development of site-selective functionalization methods will be crucial for accessing specific isomers and expanding the chemical space around the core scaffold. The cyclopropane ring itself can also participate in ring-opening reactions under certain conditions, leading to the formation of more complex acyclic or larger ring structures. nih.govresearchgate.net This provides an additional avenue for structural diversification. Chemoenzymatic strategies can also be employed for the late-stage functionalization of the scaffold, offering a high degree of regio- and stereoselectivity. acs.orgnih.gov

| Transformation | Functional Group Targeted | Potential Products |

| Carboxylic Acid Derivatization | Carboxylic acid | Esters, amides, alcohols, ketones. nih.gov |

| C-H Functionalization | C-H bonds on the cyclohexane ring | Halogenated, hydroxylated, or alkylated derivatives. researchgate.netresearchgate.net |

| Cyclopropane Ring-Opening | Cyclopropane ring | Functionalized acyclic chains or larger carbocycles. nih.govresearchgate.net |

| Chemoenzymatic Modification | Various positions on the scaffold | Hydroxylated or glycosylated analogues with high selectivity. acs.orgnih.gov |

Q & A

Q. What biodegradation pathways are predicted for this compound?

- Methodological Answer :

- Microbial Degradation : Use OECD 301F tests with activated sludge to measure BOD. Cyclopropane rings are typically resistant, but ester derivatives hydrolyze faster .

- Photodegradation : Simulate UV exposure (λ = 254 nm) in aqueous solutions, analyzing via LC-MS for hydroxylated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.